molecular formula C23H27NO4 B6297874 Fmoc-7-MeAhp-OH CAS No. 1822851-24-0

Fmoc-7-MeAhp-OH

Cat. No.: B6297874
CAS No.: 1822851-24-0
M. Wt: 381.5 g/mol
InChI Key: JGPSAVOHEBPACS-UHFFFAOYSA-N
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Description

Fmoc-7-MeAhp-OH is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.19400834 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis . They serve as protecting groups for amines during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-7-MeAhp-OH acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Given its role in peptide synthesis, it can be inferred that it plays a part in the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting amines during the synthesis process, it allows for the precise formation of peptide bonds without unwanted side reactions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the pH of the environment can impact the compound’s action, as the Fmoc group is sensitive to basic conditions .

Properties

IUPAC Name

7-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-24(15-9-3-2-4-14-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPSAVOHEBPACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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